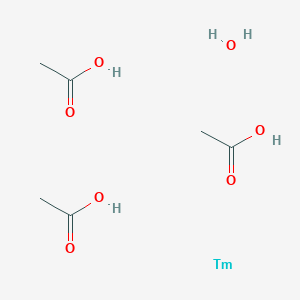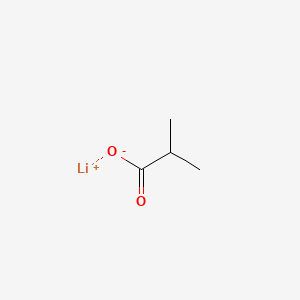
Acetic acid;thulium;hydrate
Descripción general
Descripción
Acetic acid (CH3COOH) is an organic compound and the main component of vinegar. It is a weak acid and is used in a variety of applications, including food preservation, cleaning agents, and as a laboratory reagent. Thulium (Tm) is a rare earth metal with the atomic symbol Tm and atomic number 69. It is used in a variety of industrial and medical applications, including as an alloying agent and as an additive to nuclear fuel. Hydrate is a compound that contains water molecules and is formed when a compound reacts with water.
Aplicaciones Científicas De Investigación
Acetic Acid in Surface Chemistry and Biotechnology
Acetic acid, especially in aqueous solutions, has been extensively studied for its interactions at the liquid-gas interface. Research by Johnson et al. (2005) elucidates how acetic acid affects the structure of water surfaces, even in minimal concentrations, by examining its behavior through vibrational sum frequency spectroscopy. This study reveals the presence of various acetic acid molecule complexes, such as hydrated monomers and cyclic dimers, at the interface, highlighting the intricate role of acetic acid in disrupting water's surface structure (Johnson et al., 2005).
Moreover, acetic acid bacteria (AAB) demonstrate significant biotechnological applications, from vinegar production to the biotransformation of sugars into valuable products. Saichana et al. (2015) discuss the fermentation capabilities and genetic modifications of AAB, showcasing their importance in industrial applications and the potential for thermotolerant strains to reduce production costs (Saichana et al., 2015).
Thulium's Role in Separation Sciences and Nuclear Medicine
Thulium, a lanthanide, has been utilized in separation sciences. Acker (1980) investigated the behavior of lanthanides, including thulium, in anhydrous acetic acid media, demonstrating that specific anions could significantly alter their adsorption behavior, enabling effective separations (Acker, 1980). Additionally, the application of thulium-167, complexed with hydroxy ethylene diamine tetra-acetic acid (HEDTA) for bone imaging in nuclear medicine, highlights thulium's potential in targeted therapy and diagnostic studies. Sadeghi et al. (2012) describe the production parameters for Thulium-167, emphasizing its utility in tumor and bone studies (Sadeghi et al., 2012).
Hydrate Research: From Material Science to Environmental Applications
Hydrates, including their formation and inhibition, are crucial in environmental and material science research. For instance, the study of amino acids as kinetic inhibitors for tetrahydrofuran hydrate formation by Naeiji et al. (2014) provides insights into environmentally friendly and biodegradable alternatives for managing hydrate formation in industrial processes (Naeiji et al., 2014).
Mecanismo De Acción
Target of Action
The compound “Acetic acid; Thulium; Hydrate” is a complex of acetic acid and thulium, a rare earth element. Thulium(III) acetate hydrate is a chemical compound containing the rare earth element thulium
Mode of Action
Thulium(iii) acetate hydrate can be used as a precursor in the synthesis of core-shell nanocrystals . This suggests that the compound may interact with its targets to initiate or catalyze certain chemical reactions.
Biochemical Pathways
Acetic acid, one of the components of the compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . It is used locally, occasionally internally, as a counterirritant and also as a reagent . Acetic acid bacteria have a characteristic biochemical pathway of CO2 reduction to acetyl-CoA, termed the reductive acetyl-CoA pathway or the Wood‒Ljungdahl pathway .
Propiedades
IUPAC Name |
acetic acid;thulium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Tm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZQIAFCRVKLLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Tm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7Tm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583618 | |
| Record name | Acetic acid--thulium--water (3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid;thulium;hydrate | |
CAS RN |
207738-11-2 | |
| Record name | Acetic acid--thulium--water (3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1604035.png)






![2-Bromo-6-ethoxybenzo[d]thiazole](/img/structure/B1604047.png)
![3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604049.png)




